Cas no 86-87-3 (1-Naphthylacetic acid)

1-Naphthylacetic acid is a versatile compound that exhibits high reactivity in organic synthesis reactions. Its key advantages lie in its ability to undergo facile esterification and acylation processes, making it an attractive intermediate for the production of complex pharmaceuticals and agrochemicals through efficient and cost-effective routes.
1-Naphthylacetic acid structure
1-Naphthylacetic acid structure
商品名:1-Naphthylacetic acid
CAS番号:86-87-3
MF:C12H10O2
メガワット:186.206603527069
MDL:MFCD00004046
CID:34394
PubChem ID:6862

1-Naphthylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(Naphthalen-1-yl)acetic acid
    • NAA
    • 1-Naphthalene acetic acid
    • 1-Naphthylacetic acid
    • alpha-Naphthylacetic Acid
    • Fruitone
    • Naphthalene-1-acetic acid
    • Naphthylacetic acid
    • Planofix
    • α-Naphthaleneacetic acid
    • (alpha)-Naphthalene-1 acetic acid
    • α-Naphthylacetic acid
    • 1-Naphthylacetic acid (NAA)
    • 1-Naphthaleneacetic
    • 1-Naphthaleneaceticacid Solution
    • 4-Dimethylaminopyridine
    • Sodium α-naphthylacetate
    • Fruitone-N
    • PhyoMone
    • Tre-Hold
    • a-Naphthylacetic acid
    • 1-Naphthaleneacetic acid
    • LAL Chromogenic Endpoint assay
    • Transplantone
    • Fruitone N
    • Stop-Drop
    • alpha-NAA
    • Tip-Off
    • Planofixe
    • Klingtite
    • Fruitofix
    • Primacol
    • Alphaspra
    • Celmone
    • Tekkam
    • Stafast
    • Liqui-stik
    • Pimacol-Sol
    • alpha-Naphthaleneacetic acid
    • Appl-set
    • 2-(1-Naphthyl)acetic acid
    • NAPHTHALENEACETIC ACID
    • Vardhak
    • Nafusaku
    • Agronaa
    • Rhodofix
    • Pomoxon
    • Biokor
    • Alman
    • Rasin
    • Etifix
    • Niagar
    • Naphthaleneaceticacid
    • 1-Carboxymethylnaphthalene
    • 1-NAA
    • 2-(α-Naphthyl)ethanoic acid
    • ANU
    • Dirager
    • Fengyousu
    • Germon
    • N 10
    • N 40
    • Naftal
    • Naphthalen-1-ylacetic acid
    • NSC 15772
    • PoMaxa
    • Raizon 05
    • Rhizopon B
    • Stimolante 66f
    • α-NAA
    • Naphazoline Imp. B (EP): (Naphthalen-1-yl)acetic Acid(1-Naphthylacetic Acid)
    • NAA, 1-naphthyl acetic acid
    • MDL: MFCD00004046
    • インチ: 1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)
    • InChIKey: PRPINYUDVPFIRX-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC1C2C(=CC=CC=2)C=CC=1)O
    • BRN: 1308415

計算された属性

  • せいみつぶんしりょう: 186.06800
  • どういたいしつりょう: 186.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 白色針状結晶または結晶粉末、無味。
  • 密度みつど: 1.1032 (rough estimate)
  • ゆうかいてん: 129.0 to 135.0 deg-C
  • ふってん: 280.69°C (rough estimate)
  • フラッシュポイント: >100°C
  • 屈折率: 1.6010 (estimate)
  • PH値: 3.0 (0.6g/l, H2O, 25℃)
  • ようかいど: acetone: 50 mg/mL, clear
  • すいようせい: Slightly soluble in water, ethanol, acetone, chloroform and ether.
  • PSA: 37.30000
  • LogP: 2.46690
  • マーカー: 6371
  • ようかいせい: 熱水、エーテル、アセトン、トリクロロメタン、ベンゼン、酢酸及びアルカリ溶液に溶解し、冷水及びエタノールに微溶解する。
  • じょうきあつ: 0.0±0.9 mmHg at 25°C
  • かんど: 湿度に敏感である

1-Naphthylacetic acid セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H302,H315,H318,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-37/38-41
  • セキュリティの説明: S26-S36-S24/25-S36/39-S22-S23
  • RTECS番号:QJ0875000
  • 危険物標識: Xn
  • 危険レベル:IRRITANT
  • リスク用語:R22
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

1-Naphthylacetic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-Naphthylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TMO2790-1 mL * 10 mM (in DMSO)
1-Naphthaleneacetic acid
86-87-3 99.18%
1 mL * 10 mM (in DMSO)
¥485.00 2022-03-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015308-1g
1-Naphthylacetic acid
86-87-3
1g
¥108 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N20560-100g
1-Naphthaleneacetic acid
86-87-3
100g
¥99.0 2021-09-08
Apollo Scientific
BIN0600-500g
1-Naphthaleneacetic acid
86-87-3 98+%
500g
£42.00 2025-02-19
TRC
N377665-100g
1-Naphthaleneacetic Acid
86-87-3
100g
$97.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N20560-5g
1-Naphthaleneacetic acid
86-87-3
5g
¥19.0 2021-09-08
Key Organics Ltd
FS-2548-5G
1-Naphthylacetic acid
86-87-3 >97%
5g
£80.00 2025-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N20560-25g
1-Naphthaleneacetic acid
86-87-3
25g
¥29.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N814717-1g
1-Naphthylacetic acid (NAA)
86-87-3
1g
112.00 2021-05-17
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0680990335- 100g
1-Naphthylacetic acid
86-87-3 98%
100g
¥ 110.6 2021-05-18

1-Naphthylacetic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  5 min, 1 atm, rt; 6 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Desulfonylative Electrocarboxylation with Carbon Dioxide
Zhong, Jun-Song; et al, Journal of Organic Chemistry, 2021, 86(22), 16162-16170

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Iron chloride (FeCl3) ,  Potassium bromide ;  15 h, 200 °C
リファレンス
Synthesis of naphthylacetic acid by naphthalene and chloroacetic acid
Zhang, Xiu-li; et al, Anhui Nongye Daxue Xuebao, 2007, 34(1), 134-137

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Cesium fluoride Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Dimethylformamide ;  24 h, 1 atm, 80 °C; 80 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  25 °C
リファレンス
Ruthenium-catalyzed umpolung carboxylation of hydrazones with CO2
Yan, Si-Shun; et al, Chemical Science, 2018, 9(21), 4873-4878

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydrogen telluride Solvents: Dimethylformamide
リファレンス
A novel O-alkyl cleavage of carboxylic esters effected by tellurium reagents
Chen, Jian; et al, Synthesis, 1987, (6), 586-7

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  5 min, rt
リファレンス
A 4-OTBS benzyl-based protective group for carboxylic acids
Fang, Zhijun; et al, Tetrahedron Letters, 2019, 60(25), 1658-1662

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Benzyl alcohol ,  Collidine
リファレンス
The use of higher diazohydrocarbons in the Arndt-Eistert synthesis
Wilds, A. L.; et al, Journal of Organic Chemistry, 1948, 13, 763-79

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Water Catalysts: Niobium pentoxide ;  30 h, reflux
リファレンス
Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5
Siddiki, S. M. A. Hakim; et al, Catalysis Science & Technology, 2021, 11(5), 1949-1960

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Pyridinium chlorochromate Solvents: Acetonitrile ;  15 min, rt
リファレンス
Carboxylic acids from primary alcohols and aldehydes by a pyridinium chlorochromate-catalyzed oxidation
Hunsen, Mo, Synthesis, 2005, (15), 2487-2490

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Efficient method for a one-carbon homologation of aldehydes and benzophenone to carboxylic acids
Takahashi, Kazumasa; et al, Journal of Organic Chemistry, 1983, 48(20), 3566-9

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Water Catalysts: Palladium diacetate Solvents: Tetrabutylammonium chloride ;  4 h, 5 MPa, 110 °C
リファレンス
Exceptionally simple catalytic system for the carbonylation of benzyl halides
Lapidus, Albert L.; et al, Mendeleev Communications, 2009, 19(5), 256-257

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Sodium thiosulfate ,  Silver oxide (Ag2O) Solvents: 1,4-Dioxane ,  Water
リファレンス
A method for conversion of carboxylic acids to higher homologs or their derivatives
Arndt, F.; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1935, 68, 200-8

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Potassium bromide ;  4 h, rt → 224 °C; 25 h, 180 - 224 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  50 min, pH 9 - 10, 95 °C; cooled
1.3 Reagents: Hydrogen ion Solvents: Water ;  acidified
リファレンス
Study on the synthesis of α-naphthaleneacetic acid
Ma, Bingjie; et al, Nongyao, 2004, 43(9), 412-413

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ;  3 h, 30 °C
リファレンス
Organocatalyzed Aerobic Oxidation of Aldehydes to Acids
Dai, Peng-Fei; et al, Organic Letters, 2019, 21(5), 1393-1396

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water
リファレンス
A synthesis of α-naphthylacetic acid and some homologs
Manske, Richard H. F.; et al, Canadian Journal of Research, 1939, 17, 14-20

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Thiophenol Catalysts: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone
リファレンス
A mild and chemoselective method for ester O-alkyl cleavage using in situ generated potassium thiophenoxide from catalytic quantities of base
Sharma, Lalima; et al, Tetrahedron, 1999, 55(31), 9595-9600

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Thiophenol Catalysts: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone
リファレンス
Influence of Hydrogen Bonding in the Activation of Nucleophiles: PhSH-(Catalytic) KF in N-Methyl-2-pyrrolidone as an Efficient Protocol for Selective Cleavage of Alkyl/Aryl Esters and Aryl Alkyl Ethers under Nonhydrolytic and Neutral Conditions
Chakraborti, Asit K.; et al, Journal of Organic Chemistry, 2002, 67(8), 2541-2547

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydrogen telluride Solvents: Dimethylformamide
リファレンス
Convenient synthesis and facile cleavage of phenacyl esters
Huang, Zhizhen; et al, Synthetic Communications, 1988, 18(10), 1167-70

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  1 atm, rt; 24 h, 1 atm, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2
リファレンス
Transition-Metal-Free Carboxylation of Organozinc Reagents Using CO2 in DMF Solvent
Kobayashi, Koji; et al, Organic Letters, 2009, 11(9), 2035-2037

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Dabco ,  Potassium formate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethyl sulfoxide ;  24 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Visible-Light-Driven Reductive Carboxylation of Benzyl Bromides with Carbon Dioxide Using Formate as Terminal Reductant
Hang, Wei; et al, Journal of Organic Chemistry, 2023, 88(8), 5007-5014

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Periodic acid Catalysts: Pyridinium fluorochromate Solvents: Acetonitrile ;  15 min, rt; cooled; 3 h
リファレンス
Fluorochromate-catalyzed periodic acid oxidation of alcohols and aldehydes
Hunsen, Mo, Journal of Fluorine Chemistry, 2005, 126(9-10), 1356-1360

ごうせいかいろ 21

はんのうじょうけん
リファレンス
Microbial hydrolysis as a potent method for the preparation of optically active nitriles, amides and carboxylic acids
Kakeya, Hideaki; et al, Tetrahedron Letters, 1991, 32(10), 1343-6

ごうせいかいろ 22

はんのうじょうけん
1.1 Catalysts: (OC-6-13)-Diaquabis[2-(1H-benzimidazol-2-yl-κN3)benzoato-κO]cobalt Solvents: 1-Butanol ;  2 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium iodide ;  22 h, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 0 °C
リファレンス
An efficiently cobalt-catalyzed carbonylative approach to phenylacetic acid derivatives
She, Meng-yao; et al, Tetrahedron, 2013, 69(35), 7264-7268

1-Naphthylacetic acid Raw materials

1-Naphthylacetic acid Preparation Products

1-Naphthylacetic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:86-87-3)Naphthaleneacetic Acid
注文番号:3457686
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:09
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:86-87-3)1-Naphthylacetic acid
注文番号:A841863
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:54
価格 ($):171.0

1-Naphthylacetic acid 関連文献

1-Naphthylacetic acidに関する追加情報

1-Naphthylacetic Acid: A Comprehensive Overview

1-Naphthylacetic acid, with the CAS number 86-87-3, is a compound that has garnered significant attention in various scientific and industrial domains. This organic compound, also referred to as NAA, is a derivative of naphthalene and acetic acid, making it a unique molecule with versatile applications. Its structure consists of a naphthalene ring attached to an acetic acid group, which contributes to its distinctive chemical properties.

The synthesis of 1-naphthylacetic acid involves several chemical processes, including Friedel-Crafts acylation and subsequent hydrolysis. These methods ensure the formation of a stable molecule that can withstand various environmental conditions. Recent advancements in synthetic chemistry have further optimized these processes, making the production of NAA more efficient and cost-effective.

In terms of applications, 1-naphthylacetic acid is widely used in agriculture as a plant growth regulator. It plays a crucial role in promoting root development, enhancing flowering, and improving overall crop yield. Studies conducted in 2023 have demonstrated that the application of NAA can significantly increase the resilience of plants against environmental stressors such as drought and temperature fluctuations.

Beyond agriculture, 1-naphthylacetic acid has found its niche in the pharmaceutical industry. Research indicates that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. A 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit certain enzymes associated with chronic inflammatory diseases.

The material science sector has also benefited from the unique properties of NAA. Its ability to act as a precursor in polymer synthesis has led to the development of novel materials with enhanced mechanical and thermal stability. Scientists are currently exploring its potential in creating biodegradable polymers, which could revolutionize sustainable packaging solutions.

In recent years, the demand for eco-friendly chemical compounds has surged, and 1-naphthylacetic acid has emerged as a sustainable alternative in various industries. Its biodegradability and low toxicity profile make it an ideal choice for environmentally conscious applications. Researchers are actively investigating its role in green chemistry, aiming to further enhance its eco-friendly attributes.

The global market for NAA is experiencing steady growth due to its diverse applications and increasing demand across multiple sectors. According to a 2023 market analysis report, the agricultural sector accounts for a significant share of this growth, driven by the need for efficient plant growth regulators. Additionally, the pharmaceutical and material science industries are expected to contribute substantially to future market expansion.

In conclusion, 1-naphthylacetic acid, with its CAS number 86-87-3, stands as a testament to human ingenuity in harnessing natural compounds for scientific and industrial advancements. Its versatility across different fields underscores its importance in modern science. As research continues to uncover new applications and optimize its production processes, the future of this compound looks promising indeed.

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